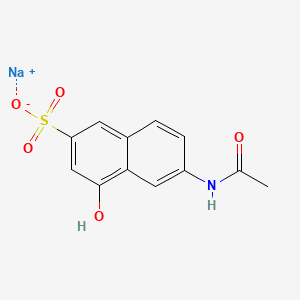
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. The compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt typically involves the acetylation of 6-amino-2-naphthalenesulfonic acid followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride as acetylating agents. The reaction is followed by purification steps such as crystallization or recrystallization to obtain the monosodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: Shares a similar naphthalene structure but differs in functional groups.
2-Naphthalenesulfonic acid: Lacks the acetylamino and hydroxy groups present in the target compound.
Uniqueness
2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
20349-44-4 |
|---|---|
Formule moléculaire |
C12H10NNaO5S |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
sodium;6-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
VYDFNELGRXQZSB-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







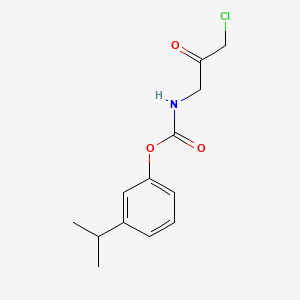
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
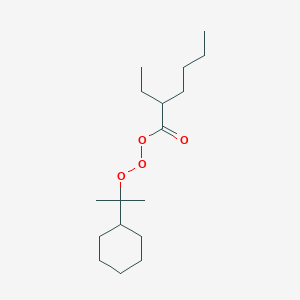

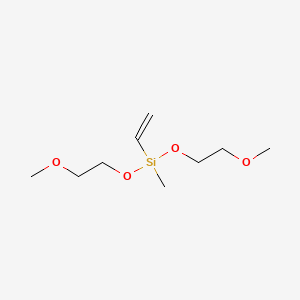
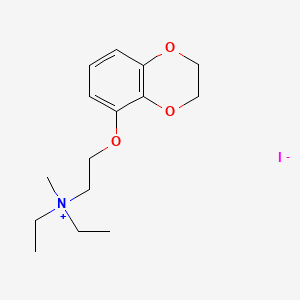

![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
